N-(3-iodophenyl)-2,4-dimethylbenzamide
Description
N-(3-Iodophenyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 2,4-dimethyl-substituted benzoyl group and a 3-iodophenylamine moiety. The iodine atom at the 3-position of the phenyl ring may enhance electronic effects and lipophilicity, influencing receptor binding or metabolic stability. The 2,4-dimethyl groups on the benzamide could modulate steric and electronic properties, as seen in analogous compounds with anticonvulsant, flavor-enhancing, or enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(3-iodophenyl)-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-6-7-14(11(2)8-10)15(18)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTZEMNGHXYBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-2,4-dimethylbenzamide typically involves the following steps:
Amidation: The iodinated phenyl compound is then reacted with 2,4-dimethylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of iodinated quinones or other oxidized derivatives.
Reduction Products: Reduction can yield deiodinated or partially reduced products.
Scientific Research Applications
N-(3-iodophenyl)-2,4-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or liquid crystals.
Radiopharmaceuticals: Due to the presence of iodine, it can be used in the synthesis of radioiodinated compounds for diagnostic imaging or therapeutic purposes.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-2,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target.
Comparison with Similar Compounds
Methyl Substitution Patterns
- N-(5-Methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916): The 2,6-dimethyl configuration on the benzamide core confers anticonvulsant activity. Oxidation occurs preferentially at the aryl methyl groups, yielding carboxylic acid and alcohol intermediates. Notably, sex-dependent metabolism in rats leads to divergent hydroxylation sites (aryl methyl in males vs. isoxazole methyl in females), affecting pharmacokinetics and brain penetration .
- (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229): A 3,4-dimethylbenzamide used as an umami flavor enhancer. The 3,4-methyl groups optimize binding to the human TAS1R1/TAS1R3 receptor, enabling potency 1,000-fold higher than monosodium glutamate (MSG) . Contrast: The 2,4-dimethyl configuration in the target compound may reduce flavor receptor affinity compared to S9229, highlighting the critical role of substituent positioning.
Halogenation Effects
- 2-[(2-Chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide: This iodophenyl benzamide derivative (DrugBank ID: DB07046) incorporates chlorine, iodine, and fluorine atoms. Comparison: The target compound’s single iodine at the 3-position may simplify metabolism compared to polyhalogenated analogs, though its lipophilicity could influence blood-brain barrier penetration, as observed in D2916 .
Anticonvulsant Agents
- D2916 : Exhibits anticonvulsant activity via oxidation to active metabolites (e.g., D3187). Females show prolonged efficacy due to preferential hydroxylation of the isoxazole methyl group, enhancing brain uptake .
- Implication for Target Compound : The absence of an isoxazole ring in the target compound may limit similar metabolic activation but could improve stability.
Enzyme Inhibition
- LMK235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide): A selective HDAC4/5 inhibitor with 3,5-dimethylbenzamide structure. The dimethyl groups optimize binding to the HDAC catalytic pocket, demonstrating the importance of symmetric substitution for enzyme inhibition . Contrast: The 2,4-dimethyl configuration in the target compound may reduce HDAC affinity due to asymmetric steric effects.
Flavor Chemistry
- S9229: The 3,4-dimethylbenzamide scaffold is critical for umami receptor activation. Comparison: The target compound’s 2,4-dimethyl groups are unlikely to replicate S9229’s flavor-enhancing effects, emphasizing the specificity of substituent placement.
Metabolic and Pharmacokinetic Profiles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
